(5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxyphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a cyclohexyl ketone with a hydroxybenzaldehyde under basic conditions to form the intermediate. This intermediate is then reacted with a methyl isothiocyanate to introduce the sulfanylideneimidazolidinone moiety. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism, used in various organic syntheses.
Acetylacetone: Another compound with similar reactivity, often used in coordination chemistry.
Uniqueness
(5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its complex structure, which allows for multiple functionalizations and interactions with biological targets. Its combination of a cyclohexyl group, hydroxyphenyl group, and sulfanylideneimidazolidinone core provides a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H20N2O2S/c1-18-15(11-12-7-9-14(20)10-8-12)16(21)19(17(18)22)13-5-3-2-4-6-13/h7-11,13,20H,2-6H2,1H3/b15-11- |
InChI Key |
GHFHHTQRBPVPTA-PTNGSMBKSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)O)/C(=O)N(C1=S)C3CCCCC3 |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)O)C(=O)N(C1=S)C3CCCCC3 |
Origin of Product |
United States |
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